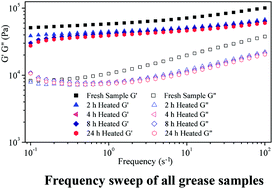Effect of heat treatment on the lubricating properties of lithium lubricating grease
RSC Advances Pub Date: 2015-06-17 DOI: 10.1039/C5RA08917D
Abstract
Owing to the potential oxidation and thermal degradation of lithium lubricating grease when the grease is heated to improve its fluidity in the pumping process, fresh NLGI 3 lithium lubricating grease samples were heated to obtain experimental samples to simulate the static thermal degradation by using a drying oven. The microstructure and infrared spectra were studied by using field emission scanning electron microscopy (FESEM) and Fourier transform infrared spectroscopy (FTIR) techniques respectively. The rheological properties were estimated by a rotational rheometer and the tribological properties were evaluated on a four-ball testing machine. Finally, the action mechanisms of the effect of heat treatment on the tribological properties of lithium lubricating grease are discussed. The experimental results showed that the lithium lubricating grease samples exhibited better antifriction and antiwear properties after heat treatment at 120 °C, which is not obvious during 0–4 h, while the coefficient friction and extreme pressure progressively decreased during 4–24 h. Meanwhile, oxidative and thermal degradation do not proceed after heat treatment for 0–24 h according to the FESEM and FTIR results. Finally, it was confirmed that the variation of physical entanglement, which was caused by a short heat treatment, would vary the tribological properties of the lithium lubricating grease.


Recommended Literature
- [1] A finite-size scaling study of wedge filling transitions in the 3D Ising model
- [2] Enhanced CO2 electroreduction efficiency through secondary coordination effects on a pincer iridium catalyst†
- [3] Borane and alane reductions of bulky N,N′-diaryl-1,3-diimines: structural characterization of products and intermediates in the diastereoselective synthesis of 1,3-diamines†
- [4] Editorial
- [5] Small molecule-mediated protein knockdown as a new approach to drug discovery†
- [6] Back matter
- [7] A new type of heterogeneous catalysis strategy for organic reactions: Ugi-3CR catalyzed by highly stable MOFs with exposed carboxyl groups†
- [8] A new type of soluble pentacene precursor for organic thin-film transistors†
- [9] In vitro conversion of labdadienols into pimara- and rosa-dienes
- [10] Manipulation of the sterically hindering effect to realize AIE and TADF for high-performing nondoped solution-processed OLEDs with extremely low efficiency roll-off†










